Cas no 851116-64-8 (2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid)

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-oxothiazolidin-3-yl)acetic acid
- 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
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2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13376-2.5g |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 2.5g |
$726.0 | 2023-02-09 | |
Enamine | EN300-13376-0.1g |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 0.1g |
$98.0 | 2023-02-09 | |
TRC | E590318-50mg |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-13376-5.0g |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 5.0g |
$1074.0 | 2023-02-09 | |
Enamine | EN300-13376-1000mg |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95.0% | 1000mg |
$371.0 | 2023-09-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304138-10g |
2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 10g |
¥43005.00 | 2024-07-28 | |
Aaron | AR00G9R4-5g |
2-(2-oxothiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 5g |
$1504.00 | 2023-12-13 | |
Enamine | EN300-13376-50mg |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95.0% | 50mg |
$66.0 | 2023-09-30 | |
A2B Chem LLC | AH58036-5g |
2-(2-oxothiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 5g |
$1167.00 | 2024-04-19 | |
1PlusChem | 1P00G9IS-500mg |
2-(2-oxothiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 500mg |
$254.00 | 2025-02-27 |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acidに関する追加情報
Introduction to 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid (CAS No. 851116-64-8)
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid, identified by the CAS number 851116-64-8, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This heterocyclic organic compound features a thiazolidine ring system linked to an acetic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules. The unique structural framework of this compound imparts distinct chemical properties that have garnered interest from researchers exploring novel therapeutic agents.
The thiazolidine core of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is a five-membered saturated heterocycle containing sulfur and nitrogen atoms. This structural motif is well-documented for its role in medicinal chemistry due to its ability to mimic natural biomolecules and interact with biological targets. The presence of the 2-oxo group (keto group) further enhances its reactivity, enabling diverse functionalization strategies. These characteristics make it a valuable building block for designing molecules with potential applications in drug discovery.
In recent years, there has been growing attention on derivatives of thiazolidine due to their pharmacological significance. Studies have demonstrated that compounds incorporating this scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The acetic acid side chain in 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid provides an additional site for chemical modification, allowing for the development of structurally diverse analogs with tailored biological profiles.
One of the most compelling aspects of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is its potential as a precursor in the synthesis of protease inhibitors. Thiazolidine derivatives have been extensively studied for their ability to inhibit enzymes such as matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue degradation. The keto group and the sulfur atom in the thiazolidine ring facilitate hydrogen bonding and hydrophobic interactions with enzyme active sites, making this compound a promising candidate for enzyme inhibition studies.
Moreover, the acetic acid moiety can be further functionalized to introduce carboxylate groups or esters, which are common pharmacophores in drug molecules. These modifications can influence solubility, metabolic stability, and binding affinity, thereby optimizing pharmacokinetic and pharmacodynamic properties. The versatility of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid as a scaffold has led to its incorporation into numerous research projects aimed at developing novel therapeutics.
Recent advancements in computational chemistry have further enhanced the utility of thiazolidine-based compounds like 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid. Molecular docking simulations and virtual screening techniques have enabled researchers to predict binding interactions with target proteins with high accuracy. This approach has accelerated the discovery process by allowing rapid evaluation of large libraries of compounds without the need for extensive experimental screening.
The synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid typically involves multi-step organic reactions starting from readily available precursors. The key steps often include cyclization reactions to form the thiazolidine ring followed by functional group transformations to introduce the acetic acid moiety. Optimization of reaction conditions is crucial to achieve high yields and purity levels required for pharmaceutical applications.
In conclusion, 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid (CAS No. 851116-64-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new therapeutic applications for thiazolidine derivatives, compounds like this are poised to play a pivotal role in the development of next-generation drugs.
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